molecular formula C16H17F3N4O2 B2608219 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1797985-00-2

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2608219
CAS No.: 1797985-00-2
M. Wt: 354.333
InChI Key: FLQLKPZFLDRZNN-UHFFFAOYSA-N
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Description

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxane moiety, and a trifluoromethyl-substituted phenyl group

Scientific Research Applications

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via hydrogen bonding, given the presence of the urea group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Standard safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, if it has not been done already. This could involve in vitro and in vivo testing, as well as computational studies to predict potential biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazole ring through the cyclization of appropriate precursors. The oxane moiety is then introduced via nucleophilic substitution reactions. Finally, the trifluoromethyl-substituted phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)13-3-1-2-4-14(13)22-15(24)21-11-9-20-23(10-11)12-5-7-25-8-6-12/h1-4,9-10,12H,5-8H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQLKPZFLDRZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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